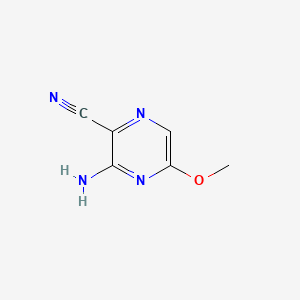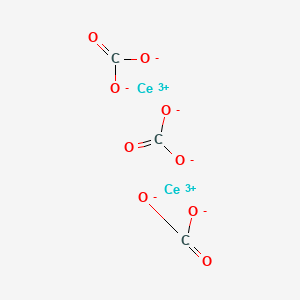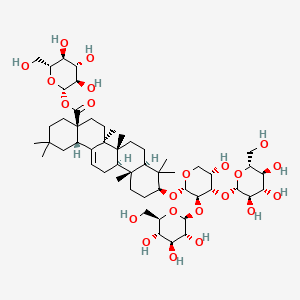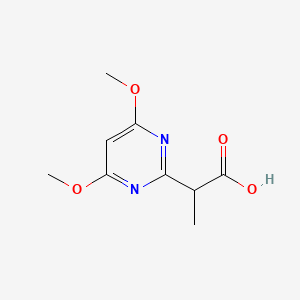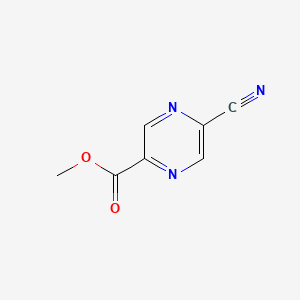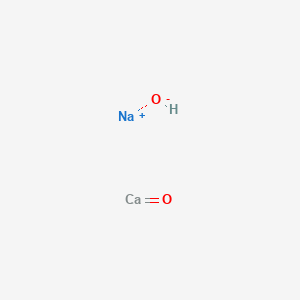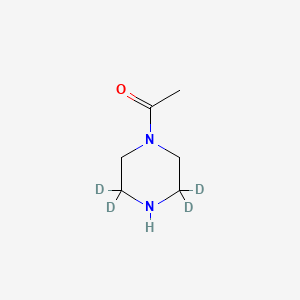
1-(3,3,5,5-Tetradeuteriopiperazin-1-yl)ethanone
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be analyzed using software packages like Gaussian09 . The geometrical parameters are usually in agreement with XRD data .Chemical Reactions Analysis
Piperazine compounds can undergo various chemical reactions. For example, aromatic acid chlorides can couple with piperazine compounds in the presence of a triethylamine base to yield derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1-(3,3,5,5-Tetradeuteriopiperazin-1-yl)ethanone” can be predicted using computational methods. For example, the boiling point, density, and pKa can be predicted .Applications De Recherche Scientifique
Pharmaceuticals and Medicinal Chemistry
“N-Acetylpiperazine-d4” is a type of piperazine, which ranks as the third most common nitrogen heterocycle in drug discovery . Piperazine is a key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . The nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
Ligands in Metal Complexes
“N,N′-Disubstituted piperazines”, a category that includes “N-Acetylpiperazine-d4”, have found application as ligands in metal complexes . These compounds can coordinate with metal ions to form complexes with various properties, making them useful in areas like catalysis, materials science, and bioinorganic chemistry .
Natural Products
Piperazine derivatives form the basis of various natural products that exhibit favorable pharmacological properties . These natural products can be isolated from plants, microbes, soil, marine life, and other sources .
Organic Materials
Nitrogen-containing heterocycles like “N-Acetylpiperazine-d4” are employed in different applications such as organic materials . These compounds can be used in the synthesis of polymers, dyes, and other organic materials .
Bioactive Molecules
Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, is used in different applications such as bioactive molecules . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthetic Methods
The synthesis of “N-Acetylpiperazine-d4” and its derivatives involves various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . These approaches provide attractive new avenues for the synthesis of the defined substitution patterns of piperazines and expand the growing portfolio in the piperazine toolbox for broad applications in medicinal chemistry research .
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been found to target nectin-4 , a protein highly expressed in malignant cells . Nectin-4 belongs to an immunoglobulin superfamily (IgSF) of cell adhesion molecules that mediate cell-cell adhesion through homophilic or heterophilic interactions . It plays a crucial role in regulating a diverse range of physiological cellular activities, viral entry, and immune modulation .
Mode of Action
Related compounds such as aripiprazole exert their effects through agonism of dopaminergic and 5-ht1a receptors and antagonism of alpha-adrenergic and 5-ht2a receptors . This suggests that N-Acetylpiperazine-d4 might interact with its targets in a similar manner, leading to changes in cellular activity.
Biochemical Pathways
It’s important to note that the elucidation of metabolic pathways from large metabolic networks is essential for the computational design of bioproduction pathways . Tools like PathBank can be used to support pathway elucidation and discovery in metabolomics, transcriptomics, proteomics, and systems biology.
Pharmacokinetics
For instance, the peak plasma concentrations of prodrugs are generally observed at around 1 hour, and those of the diacid metabolites at about 2 to 4 hours . The absorption of the active diacids is generally poor, and moderate (typically 30 to 70%) for the prodrugs .
Result of Action
It’s worth noting that similar compounds have been used in proteomics research , suggesting that N-Acetylpiperazine-d4 might have a significant impact on protein expression and function.
Safety and Hazards
Propriétés
IUPAC Name |
1-(3,3,5,5-tetradeuteriopiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(9)8-4-2-7-3-5-8/h7H,2-5H2,1H3/i2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDPUENCROCRCH-RRVWJQJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(CC(N1)([2H])[2H])C(=O)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3,5,5-Tetradeuteriopiperazin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.1]heptan-2-ol, 5-(methylsulfonyl)-, (2-exo,5-endo)- (9CI)](/img/no-structure.png)
![4-[(Methylamino)methyl]-3-nitrobenzoic acid](/img/structure/B590982.png)

